Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[(2-bromobenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-17(23-20(27)15-6-4-5-7-16(15)22)12-18(26)25(24-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQDRJVNFZDEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2Br)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, with the CAS number 941974-52-3, is a complex organic compound belonging to the class of pyridazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 456.3 g/mol. The structure features several functional groups, including a bromobenzamido group and a dihydropyridazine ring, contributing to its reactivity and biological properties.
| Property | Value |
|---|---|
| CAS Number | 941974-52-3 |
| Molecular Formula | C21H18BrN3O4 |
| Molecular Weight | 456.3 g/mol |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Bromobenzamide : Bromination of benzamide to yield 2-bromobenzamide.
- Coupling Reaction : The bromobenzamide is coupled with a p-tolyl group through nucleophilic substitution.
- Cyclization : This intermediate undergoes cyclization to form the dihydropyridazine ring.
- Esterification : The final step involves esterification with ethyl groups.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further research is necessary to elucidate the specific pathways affected.
The proposed mechanism of action involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The bromobenzamido group may inhibit key enzymes involved in cellular processes.
- Receptor Interaction : The compound may bind to receptors that regulate cell growth and apoptosis.
Comparative Analysis
This compound can be compared with similar compounds such as:
| Compound Name | Structure Variant | Biological Activity |
|---|---|---|
| Ethyl 4-(3-chlorobenzamido)-6-oxo-1-(p-tolyl) | Chlorine instead of Bromine | Moderate antibacterial properties |
| Ethyl 4-(3-fluorobenzamido)-6-oxo-1-(p-tolyl) | Fluorine instead of Bromine | Lower anticancer efficacy |
The presence of the bromine atom enhances the reactivity and biological activity compared to its chloro and fluoro analogs.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Study on Antimicrobial Efficacy : A laboratory study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
- Anticancer Research : In vitro experiments using human cancer cell lines demonstrated a dose-dependent reduction in cell viability, indicating potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substituents on the pyridazine ring significantly influence physical properties such as melting point, solubility, and yield. Below is a comparative analysis based on analogs from , and 14:
| Compound Name | Substituents (Position 1, 4) | Melting Point (°C) | Yield (%) | Molecular Weight |
|---|---|---|---|---|
| Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (Target Compound) | 1: p-tolyl; 4: 2-bromobenzamido | N/A | N/A | ~493.3 (estimated) |
| Ethyl 5-cyano-1-(3-chlorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) | 1: 3-chlorophenyl; 4: methyl | 109–110 | 63 | 345.8 |
| Ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) | 1: 4-hydroxyphenyl; 4: methyl | 220–223 | 95 | 341.3 |
| Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (14) | 1: p-tolyl; 4: sulfonyloxy | N/A | N/A | 472.5 |
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 2-bromobenzamido group in the target compound introduces steric bulk and polarity, likely increasing melting point compared to simpler aryl substituents (e.g., 3-chlorophenyl in 12b). However, exact data are unavailable .
- Hydrogen-Bonding Groups: The 4-hydroxyphenyl group in 12d contributes to a high melting point (220–223°C) due to intermolecular hydrogen bonding .
- Sulfonyloxy vs.
Spectroscopic Characterization
- NMR Analysis: The target compound’s 2-bromobenzamido group would show distinct aromatic proton signals (δ 7.3–8.0 ppm) and an amide NH peak (δ ~10 ppm) in $ ^1H $ NMR, differentiating it from cyano or methyl-substituted analogs .
- Mass Spectrometry: The molecular ion peak (M+H$ ^+ $) at m/z ~494 would confirm its molecular weight, consistent with bromine’s isotopic signature .
Q & A
Basic: What synthetic strategies are commonly employed for preparing pyridazine derivatives like Ethyl 4-(2-bromobenzamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate?
Methodological Answer:
Pyridazine cores are typically synthesized via cyclocondensation of hydrazones with ethyl cyanoacetate under high-temperature conditions (160°C, 2.5 h), followed by purification using silica gel chromatography with ethyl acetate/hexane gradients . Substituted aryl groups (e.g., p-tolyl) are introduced via nucleophilic substitution or palladium-catalyzed coupling. For example, Method B in achieved 43% yield for a trifluoromethoxy-substituted analog using 4-aminobutyric acid as a catalyst. Variations in substituents (e.g., halogen, nitro, hydroxyl) require adjusted stoichiometry and protective group strategies, as demonstrated in , where yields ranged from 40% to 95% depending on electronic and steric effects .
Basic: How is NMR spectroscopy utilized to confirm the regiochemistry and purity of this compound?
Methodological Answer:
1H and 13C NMR are critical for verifying substituent positions and purity. Key diagnostic signals include:
- Ethyl ester protons : A triplet at δ 1.41 ppm (J = 7.1 Hz) and quartet at δ 4.44 ppm confirm the ethyl group .
- Aromatic protons : Splitting patterns (e.g., doublets at δ 7.77–7.83 ppm for para-substituted aryl groups) distinguish ortho/meta/para substitution .
- Amide NH : A broad singlet near δ 10–12 ppm (if present) indicates the benzamido group.
- 13C NMR : Carbonyl signals (e.g., δ 161.9 ppm for ester C=O, δ 155.7 ppm for pyridazine C=O) and quaternary carbons (e.g., δ 137.9 ppm for bromobenzamido C-Br) validate the structure . Contaminants (e.g., unreacted starting materials) are identified via unexpected peaks or integration discrepancies.
Advanced: What crystallographic challenges arise in resolving the structure of dihydropyridazine derivatives, and how are they addressed?
Methodological Answer:
Dihydropyridazines often exhibit disorder in the pyridazine ring or substituents due to puckering dynamics. SHELXL ( ) is widely used for refinement, employing restraints for bond lengths/angles and TLS parameters to model thermal motion . For example:
- Disordered solvent molecules : Masked using SQUEEZE in PLATON.
- Twinned crystals : Handle via HKLF 5 format in SHELXL, refining twin laws from the Hooft parameter .
ORTEP-3 ( ) visualizes thermal ellipsoids to assess positional uncertainty, while Cremer-Pople puckering parameters ( ) quantify ring non-planarity using Cartesian coordinates .
Advanced: How do substituents on the aryl group influence the compound’s physicochemical properties and reactivity?
Methodological Answer:
demonstrates substituent effects:
- Electron-withdrawing groups (e.g., -NO2, -CF3) : Lower yields (40–50%) due to reduced nucleophilicity in cyclization steps .
- Hydroxyl groups : Require protection (e.g., as tert-butyldimethylsilyl ethers) to prevent side reactions during high-temperature synthesis .
- Halogens (e.g., -Br) : Enhance intermolecular halogen bonding, improving crystallinity for X-ray diffraction .
Quantitative structure-activity relationship (QSAR) models can predict logP and solubility using Hammett σ constants and computational tools (e.g., Gaussian for DFT calculations).
Advanced: What strategies optimize reaction yields for low-yielding pyridazine derivatives?
Methodological Answer:
- Catalyst screening : used 4-aminobutyric acid to enhance cyclization efficiency, while employed pyridine to activate sulfonyl chlorides .
- Temperature control : Slow heating (e.g., 160°C over 30 min) prevents decomposition of thermally sensitive intermediates.
- Purification : Gradient elution (e.g., ethyl acetate/hexane from 1:3 to 1:1) resolves closely related byproducts .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 2.5 h in ) and improves yields by 10–15% in analogous systems .
Basic: What analytical techniques beyond NMR are essential for characterizing this compound?
Methodological Answer:
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 349.0169 [M+H]+ in ) and detects isotopic patterns (e.g., 79Br/81Br doublet) .
- IR spectroscopy : Stretching vibrations (e.g., C=O at 1681 cm⁻¹, C≡N at 2129 cm⁻¹) validate functional groups .
- Melting point analysis : Sharp melting ranges (e.g., 164–223°C in ) indicate purity .
Advanced: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., tau aggregates in ’s analogs).
- Molecular dynamics (MD) : Simulate binding stability (e.g., 100 ns MD runs in GROMACS) for lead optimization .
- ADMET prediction : SwissADME estimates bioavailability, CYP450 interactions, and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
